molecular formula C8H11NO5 B6257215 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1698498-78-0

5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B6257215
CAS No.: 1698498-78-0
M. Wt: 201.2
InChI Key:
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Description

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a carboxylic acid group and a methoxyethoxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Methoxyethoxy Methyl Group: This step involves the alkylation of the oxazole ring with 2-methoxyethoxymethyl chloride in the presence of a base, such as potassium carbonate, to form the desired substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures, such as imidazoles.

    Substitution: The methoxyethoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce imidazole derivatives.

Scientific Research Applications

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a probe for studying biological processes involving oxazole derivatives.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound with a similar methoxyethoxy group but lacking the oxazole ring and carboxylic acid group.

    2-Methoxyethoxymethyl chloride: A related compound used as an alkylating agent in organic synthesis.

Uniqueness

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring and the carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1698498-78-0

Molecular Formula

C8H11NO5

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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